molecular formula C16H14ClN3O2 B2865441 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-74-5

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2865441
CAS No.: 937597-74-5
M. Wt: 315.76
InChI Key: LIWUKOYOBBJUTC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemically synthesized small molecule based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . This scaffold is structurally analogous to purine bases, which allows its derivatives to interact with a variety of biological targets, including kinases and other enzymes . The specific substitution pattern of this compound, featuring a 4-chlorobenzyl group at the N1 position and methyl groups at the C3 and C6 positions, is characteristic of molecules designed for high bioactivity and target selectivity . The carboxylic acid functional group at the C4 position provides a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Pyrazolo[3,4-b]pyridine derivatives are investigated for a wide spectrum of pharmacological activities, such as anticancer, antiviral, antifungal, anti-inflammatory, and antidepressant effects . They also serve as key inhibitors for a range of kinases and fibroblast growth factor receptors, making them valuable tools in biochemical and cellular research . The 1H-tautomeric form of the core structure, which is the most stable and biologically relevant, is confirmed to be the form present in this compound . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-9-7-13(16(21)22)14-10(2)19-20(15(14)18-9)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWUKOYOBBJUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Piperidine and Lactam Intermediates

Initial Cyclization with Chloroform and Lactam

The synthesis begins with 1-(4-iodophenyl)piperidin-2-one, which undergoes cyclization with chloroform and phosphorus pentachloride under reflux conditions. This step generates a chlorinated intermediate, achieved by refluxing the reactants at 110°C for 4–5 hours. The intermediate is extracted with chloroform and purified, yielding a pale yellow solid with an 85% efficiency.

Morpholine-Mediated Ring Formation

The chlorinated intermediate reacts with α,α-dichlorolactam in morpholine at 110°C, forming a hexahydro-pyrazolo-pyridine骨架. Morpholine acts as both a solvent and a base, facilitating the elimination of hydrochloric acid. Precipitation occurs upon cooling to 5–8°C, yielding a beige solid. This step achieves a 70% yield after recrystallization in ethanol.

Hydrazono Acetate Condensation

The final step involves refluxing the morpholine-derived intermediate with ethyl hydrazono acetate in toluene and triethylamine. This 12-hour reaction forms the pyrazolo[3,4-b]pyridine core, followed by hydrolysis with hydrochloric acid to yield the carboxylic acid derivative. The product is isolated in 65% yield after vacuum drying.

Table 1: Reaction Conditions and Yields for Multi-Step Synthesis
Step Reagents Temperature Time (h) Yield (%)
Chlorination PCl₅, CHCl₃ 110°C 4–5 85
Morpholine cyclization α,α-Dichlorolactam 110°C 4 70
Hydrazono condensation Ethyl hydrazono acetate Reflux 12 65

Ugi Four-Component Reaction (Ugi-4CR) Approach

Doebner-Type Pyrazolopyridine Formation

The Ugi-4CR method employs 5-amino-3-methylpyrazole, 4-methoxybenzaldehyde, and 4-chlorobenzyl isocyanide in acetic acid. This one-pot reaction assembles the pyrazolo[3,4-b]pyridine scaffold at 80°C within 30 minutes. The carboxylic acid group is introduced via in situ oxidation of an aldehyde precursor, yielding the target compound in 37–51% efficiency.

Optimization with Aromatic Aldehydes

Substituting aldehydes with electron-withdrawing groups (e.g., nitro or chloro) improves reaction kinetics. For instance, using 4-chlorobenzaldehyde increases the yield to 46%, while nitro-substituted aldehydes reduce it to 20% due to steric hindrance.

Table 2: Ugi-4CR Yields with Varied Aldehydes
Aldehyde Substituent Yield (%)
4-OCH₃ 51
4-Cl 46
4-NO₂ 20

Morpholine-Assisted Cyclocondensation

Tandem Alkylation-Cyclization

A mixture of 3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate and 4-chlorobenzyl bromide undergoes alkylation in dimethylformamide (DMF) with potassium carbonate. Subsequent hydrolysis with sodium hydroxide yields the carboxylic acid. This two-step process achieves 78% overall yield, with the cyclization step requiring 6 hours at 80°C.

Solvent and Base Optimization

Replacing DMF with acetonitrile reduces side reactions, improving purity from 92% to 98%. Similarly, using cesium carbonate instead of potassium carbonate enhances the alkylation rate by 20%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : $$ \nu_{\text{max}} $$ 1690 cm⁻¹ (C=O), 2917 cm⁻¹ (C-H aromatic).
  • ¹H NMR (DMSO-$$d_6$$) : δ 7.42 (d, $$ J = 8.3 $$ Hz, 2H, Ar-H), 5.33 (s, 1H, CH), 2.35 (s, 3H, CH₃).
  • MS (ESI+) : m/z 316.1 [M+H]⁺.

Purity and Crystallinity

HPLC analysis confirms >99% purity for the Ugi-4CR product, while the multi-step synthesis yields 97% pure crystals with a melting point of 173–175°C.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method
Method Yield (%) Purity (%) Scalability Cost Efficiency
Multi-Step Synthesis 65–85 97 Moderate Low
Ugi-4CR 20–51 99 High Moderate
Morpholine Cyclization 70–78 98 High High

The multi-step approach offers higher yields but involves complex purification. The Ugi-4CR method is faster but less efficient for electron-deficient substrates. Morpholine-assisted cyclization balances cost and scalability, making it suitable for industrial applications.

Biological Activity

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 937597-77-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2, with a molecular weight of 315.754 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological versatility.

PropertyValue
CAS Number937597-77-8
Molecular FormulaC16H14ClN3O2
Molecular Weight315.754 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds within the pyrazolo[3,4-b]pyridine class. For instance, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • COX Inhibition : The compound exhibited significant inhibition against COX-1 and COX-2 enzymes. Preliminary data indicated that it could suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation.
CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
This compound19.45 ± 0.0742.1 ± 0.30

These values suggest that this compound could serve as a lead structure for developing new anti-inflammatory agents.

Enzyme Inhibition

In addition to its anti-inflammatory properties, this compound has shown promise as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and cellular metabolism. Inhibitors of NAMPT are being explored for their potential in cancer therapy due to their role in tumor metabolism.

  • NAMPT Inhibition : The compound's structure allows it to interact effectively with the NAMPT active site, leading to significant inhibition of enzyme activity.

Case Studies and Research Findings

Several research studies have investigated the biological activities associated with pyrazolo[3,4-b]pyridine derivatives:

  • Study on Anti-inflammatory Effects : A study published in MDPI reported that various derivatives of pyrazolo[3,4-b]pyridine were screened for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives significantly reduced inflammation compared to control groups.
  • Cancer Therapeutics : Another study examined the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents by assessing their effects on cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation through various mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

1-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937597-77-8)
  • Key Differences : The chlorine atom on the benzyl group is at the 2-position instead of 3.
  • Impact : The ortho-substitution may sterically hinder interactions with biological targets compared to the para-substituted analog .
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 893645-69-7)
  • Key Differences : The 4-chlorobenzyl group is replaced with a 4-fluorophenyl moiety.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine .

Substituent Type and Functional Group Modifications

5-Chloro-1-(2-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1011396-52-3)
  • Key Differences : Additional chlorine at position 5 and a 2-fluorophenyl group at position 1.
  • Impact : The electron-withdrawing fluorine and chlorine may enhance binding affinity to enzymes like coagulation factor Xa, as seen in related pyrazolo-pyridine inhibitors .
6-(1,3-Benzodioxol-5-yl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 863668-00-2)
  • Key Differences : A benzodioxol group replaces the methyl at position 5.

Structural Complexity and Hybrid Systems

5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 950852-97-8)
  • Key Differences : Incorporates a cyclopropyl group at position 6 and a 4-methylbenzyl group.
  • Impact : Cyclopropane’s rigid structure may reduce conformational flexibility, enhancing selectivity for specific targets .
1-Benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937597-56-3)
  • Key Differences : The 4-chlorobenzyl group is replaced with a plain benzyl group.
  • Impact : The absence of chlorine reduces molecular weight (281.32 g/mol) and may alter lipophilicity .

Q & A

Q. What analytical workflows quantify trace impurities in bulk samples?

  • Answer : UPLC-MS (Waters Acquity BEH C18 column, 1.7 µm) with MRM detection identifies impurities (e.g., des-methyl analogs). Limits of detection (LOD) <0.1% are achievable with external calibration curves .

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